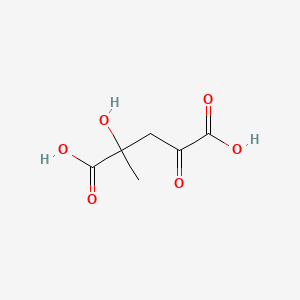

4-Hydroxy-4-methyl-2-oxoglutaric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

2-hydroxy-2-methyl-4-oxopentanedioic acid |

InChI |

InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

YRWAMSXHYBBHFL-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(CC(=O)C(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of 4-Hydroxy-4-methyl-2-oxoglutaric Acid in Bacteria

Foreword: Unveiling a Key Metabolic Intermediate

For researchers, scientists, and drug development professionals, the exploration of microbial metabolic pathways offers a frontier of discovery. Bacteria, with their vast and diverse metabolic capabilities, are prolific producers of novel chemical entities, some of which hold the key to understanding complex biological processes and developing new therapeutics. This guide provides an in-depth technical exploration of 4-Hydroxy-4-methyl-2-oxoglutaric acid, a fascinating intermediate discovered in bacterial catabolic pathways. We will move beyond a simple recitation of facts to provide a narrative grounded in experimental logic, offering insights into the "why" behind the "how." Our focus is on the core principles of its discovery, the intricacies of its biochemical context, and the methodologies required for its study, ensuring a self-validating system of protocols and authoritative grounding in scientific literature.

Introduction to this compound: A Crucial Node in Aromatic Compound Degradation

This compound is a pivotal intermediate in the bacterial breakdown of certain aromatic compounds. Its discovery has been instrumental in elucidating the metabolic strategies employed by bacteria, particularly soil microbes like Pseudomonas, to utilize complex organic molecules as their sole source of carbon and energy. This keto acid occupies a strategic position in pathways such as the protocatechuate 4,5-cleavage pathway and phthalate degradation pathways.[1][2] The study of this molecule and its associated enzymes provides a window into the evolution of metabolic diversity and offers potential targets for bioremediation and biocatalysis.

The Discovery Context: Tracing the Metabolic Breadcrumbs

The identification of this compound was not a serendipitous event but rather the result of meticulous "metabolic cartography." Scientists studying how bacteria, like Pseudomonas putida, degrade aromatic pollutants like protocatechuate, systematically dissected the biochemical steps involved. The logic was simple: if a bacterium can grow on a complex molecule, it must possess the enzymatic machinery to convert it into central metabolites that can enter the tricarboxylic acid (TCA) cycle, such as pyruvate or oxaloacetate.[1][3]

Experimental Rationale: Why Look for Intermediates?

The core principle behind the discovery was the analysis of metabolic flux. By providing the bacteria with a specific aromatic substrate and then analyzing the cellular and extracellular milieu for novel compounds, researchers could identify the products of enzymatic reactions. The accumulation of an intermediate, even transiently, signals a key transformation step in the pathway.

Foundational Experimental Workflow

The initial discovery relied on a combination of classical microbiology and analytical chemistry. The general workflow is as follows:

-

Culturing: Growing a bacterial strain, such as Pseudomonas putida or Pseudomonas ochraceae, in a minimal medium where the sole carbon source is the aromatic compound of interest (e.g., protocatechuate, phthalate).[1][2]

-

Sample Collection: Harvesting the bacterial culture at various growth phases to capture the dynamic changes in metabolite concentrations.

-

Metabolite Extraction: Separating the intracellular and extracellular components and extracting the small molecule metabolites.

-

Analytical Detection: Employing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents of the extracts.[4][5]

-

Structural Elucidation: Using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise chemical structure of any newly identified compounds.

Caption: A generalized workflow for the discovery of metabolic intermediates like this compound.

Biosynthesis and Enzymology: The Heart of the Matter

The metabolism of this compound is centered around a key enzyme: 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17).[6] This enzyme belongs to the family of lyases and specifically functions as an oxo-acid-lyase, cleaving carbon-carbon bonds.[6]

The Metabolic Pathway: A Funnel to Central Metabolism

In the context of protocatechuate and phthalate degradation, a series of enzymatic reactions modify the aromatic ring, eventually leading to the formation of this compound. The subsequent and crucial step is the cleavage of this C7 compound by the aldolase into two molecules of pyruvate (a C3 compound).[7] This reaction is a critical juncture, as it channels the carbon from the complex aromatic precursor into a readily usable metabolite for the TCA cycle.

Caption: The metabolic fate of this compound in bacterial aromatic degradation pathways.

Properties of 4-hydroxy-4-methyl-2-oxoglutarate Aldolase

Extensive research on the aldolase from Pseudomonas species has revealed several key characteristics:

| Property | Description | Reference |

| Enzyme Class | Lyase, specifically oxo-acid-lyase. | [6] |

| Reaction | Cleaves 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. | [7] |

| Cofactors | Requires divalent metal ions such as Mg²⁺ or Mn²⁺ for activity. | [2][8] |

| Substrate Specificity | Also cleaves 4-carboxy-4-hydroxy-2-oxoadipate to pyruvate and oxaloacetate. | [2][8] |

| Molecular Weight | Approximately 150,000-160,000 Da, composed of multiple subunits. | [2][8] |

The enzyme's structure has been solved, revealing a novel fold for an aldolase and providing insights into its catalytic mechanism, which involves a magnesium ion in the active site.[1]

Methodologies for Isolation, Detection, and Characterization

A robust understanding of this compound requires reliable methods for its isolation and analysis. The following protocols are based on established principles of metabolite analysis and enzyme purification.

Protocol for Bacterial Culturing and Metabolite Extraction

Objective: To produce and extract this compound from a bacterial culture.

Materials:

-

Pseudomonas putida or a similar strain.

-

Minimal salt medium.

-

Aromatic substrate (e.g., protocatechuic acid).

-

Shaking incubator.

-

Centrifuge.

-

Organic solvents (e.g., methanol, ethyl acetate).

-

Lyophilizer or rotary evaporator.

Procedure:

-

Inoculation: Prepare a starter culture of the bacterial strain in a rich medium (e.g., Luria-Bertani broth).

-

Induction: Inoculate a larger volume of minimal salt medium containing the aromatic substrate as the sole carbon source with the starter culture.

-

Growth: Incubate the culture with shaking at an appropriate temperature (e.g., 30°C) and monitor growth by measuring optical density.

-

Harvesting: Centrifuge the culture to separate the bacterial cells from the supernatant.

-

Extracellular Metabolite Extraction:

-

Lyophilize the supernatant to concentrate the non-volatile components.

-

Re-suspend the dried material in a suitable solvent like methanol and remove insoluble salts by centrifugation.

-

-

Intracellular Metabolite Extraction:

-

Wash the cell pellet with a buffer.

-

Lyse the cells using methods like sonication or bead beating in a cold extraction solvent (e.g., a methanol/water mixture).

-

Centrifuge to remove cell debris.

-

-

Sample Preparation: Evaporate the solvent from the extracts and store the dried metabolites at -80°C until analysis.

Analytical Protocol for Detection and Quantification

Objective: To detect and quantify this compound using GC-MS.

Rationale: GC-MS is a powerful technique for the analysis of small, volatile molecules. Organic acids like this compound require derivatization to increase their volatility for GC analysis.[5][9]

Materials:

-

Dried metabolite extract.

-

Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[9]

-

Internal standard.

-

GC-MS system.

Procedure:

-

Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent.

-

Derivatization:

-

Transfer an aliquot of the extract to a reaction vial.

-

Add the derivatization agent.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.[9]

-

-

GC-MS Analysis:

-

Quantification: Use an internal standard and a calibration curve to quantify the amount of this compound in the sample.

Protocol for Purification of 4-hydroxy-4-methyl-2-oxoglutarate Aldolase

Objective: To purify the aldolase enzyme for further characterization.

Rationale: Enzyme purification is essential to study its kinetic properties, structure, and mechanism without interference from other cellular components. This typically involves a series of chromatographic steps.[2][10]

Materials:

-

Bacterial cell paste from an induced culture.

-

Lysis buffer.

-

Chromatography systems (e.g., for ion-exchange and gel filtration chromatography).[10]

-

Protein concentration determination assay (e.g., Bradford assay).

-

Enzyme activity assay reagents.

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells (e.g., by sonication or French press).

-

Clarification: Centrifuge the lysate at high speed to remove cell debris and obtain a crude extract.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude extract to precipitate proteins. Collect the fraction containing the aldolase activity.

-

Ion-Exchange Chromatography:

-

Dialyze the protein fraction against an equilibration buffer.

-

Load the sample onto an ion-exchange column (e.g., DEAE-cellulose).

-

Elute the proteins with a salt gradient and collect fractions.

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the previous step and concentrate them.

-

Load the concentrated sample onto a gel filtration column (e.g., Bio-Gel A-1.5m) to separate proteins based on size.[2]

-

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.

Physiological Role and Significance

In bacteria, the role of this compound is primarily as a transient intermediate in catabolic pathways. Its efficient conversion to pyruvate is crucial for the bacterium's ability to derive energy and building blocks from complex aromatic compounds. The study of this pathway and its intermediates has significant implications:

-

Bioremediation: Understanding how bacteria degrade pollutants can inform strategies for cleaning up contaminated environments.

-

Biocatalysis: The enzymes involved, particularly the aldolase, can be harnessed as biocatalysts for the synthesis of valuable chemicals.

-

Metabolic Engineering: Knowledge of these pathways can be used to engineer microorganisms for the production of biofuels and other desired products from renewable feedstocks.

Conclusion: From a Single Molecule to a World of Possibilities

The discovery and characterization of this compound in bacteria is a testament to the power of systematic scientific inquiry. What began as an effort to understand how microbes consume environmental compounds has unveiled a fascinating piece of biochemical machinery. For researchers in drug development and metabolic engineering, the lessons learned from this single molecule and its associated pathway are profound. They highlight the vast, untapped potential of the microbial world and provide the tools and frameworks to explore it. The detailed methodologies and the underlying scientific rationale presented in this guide are intended to empower further discovery in this exciting field.

References

-

Blasczyk, R. et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608-15. [Link]

-

Wikipedia. (n.d.). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Malathion. [Link]

-

UniProt. (n.d.). Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. UniProtKB - Q9S4U0 (RRAAH_PSEFL). Retrieved from [Link]

-

Maruyama, K. (1983). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate. Journal of Biochemistry, 93(2), 557-65. [Link]

-

Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. The Journal of biological chemistry, 247(20), 6444–6449. [Link]

-

Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. Journal of Biological Chemistry, 247(20), 6444-9. [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:17801). Retrieved from [Link]

-

MacDonald, J. (n.d.). The enzyme 4-hydroxy-2-oxoglutarate aldolase and its role in mitochondrial metabolism. Semantic Scholar. Retrieved from [Link]

- Harris, D. C. (2010). Selected Methods of Analysis. In Quantitative Chemical Analysis (8th ed.). W. H. Freeman.

-

Doucette, C. D., et al. (2011). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Microbiology and Molecular Biology Reviews, 75(3), 448-484. [Link]

-

Li, Y., et al. (2024). 4-Hydroxy-2-Oxoglutaric Acid, A Key Metabolite Involved in Trypsin-Regulation of Arginine Metabolism in Hylocereus undatus during Storage. Foods, 13(5), 789. [Link]

-

Knight, J., et al. (2020). 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(10), 165879. [Link]

-

Riedel, T. J., et al. (2011). Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLoS ONE, 6(10), e26021. [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

-

Neis, E. P. J. G., et al. (2015). The Role of Microbial Amino Acid Metabolism in Host Metabolism. Nutrients, 7(4), 2930-2946. [Link]

-

Wang, Y., et al. (2021). Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli. Green Chemistry, 23(18), 7259-7269. [Link]

-

Allakhverdiev, S. I., et al. (2021). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Metabolites, 11(9), 621. [Link]

-

UniProt. (2023). 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Chlorella vulgaris (Green alga). UniProtKB - A0A9D4YW65. Retrieved from [Link]

-

Department of Biology, University of the Western Cape. (n.d.). Isolation of Pure Cultures. Retrieved from [Link]

-

Rupa Health. (n.d.). 2-Oxoglutaric Acid. Retrieved from [Link]

Sources

- 1. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 4-Hydroxy-4-methyl-2-oxoglutaric acid in microbial metabolism

An In-depth Technical Guide on the Role of 4-Hydroxy-4-methyl-2-oxoglutaric Acid in Microbial Metabolism

Abstract

This compound (HMGA) is a pivotal intermediate in the microbial catabolism of aromatic compounds. Central to its metabolism is the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (HMGA aldolase), which channels carbon from complex xenobiotics into central metabolism. This guide provides a comprehensive overview of the metabolic significance of HMGA, the detailed biochemical and structural characteristics of the enzymes involved in its transformation, and robust methodologies for its study. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer field-proven insights into this specialized area of microbial biochemistry.

Metabolic Context: HMGA in Aromatic Compound Degradation

Microorganisms, particularly soil bacteria like those from the Pseudomonas genus, have evolved sophisticated pathways to utilize aromatic compounds as sole carbon and energy sources. These pathways are critical for bioremediation and the global carbon cycle. HMGA emerges as a key metabolite in the meta-cleavage pathway for the degradation of protocatechuate, an intermediate in the breakdown of various aromatic hydrocarbons and lignin-derived monomers.

The protocatechuate 4,5-cleavage pathway converts protocatechuate into intermediates that feed directly into the tricarboxylic acid (TCA) cycle.[1][2] In this pathway, the aromatic ring is cleaved, and subsequent enzymatic reactions lead to the formation of 4-carboxy-2-hydroxymuconate-6-semialdehyde.[3] Depending on the bacterial strain and the specific branch of the pathway, this intermediate is converted into either HMGA or 4-carboxy-4-hydroxy-2-oxoadipate (CHA).[3] Both of these molecules are then processed by a common aldolase, which represents the final step of the pathway, yielding pyruvate and, in the case of CHA, oxaloacetate.[3][4] This efficiently links the degradation of complex aromatic structures to core cellular metabolism.

Caption: The hydrolytic branch of the protocatechuate degradation pathway leading to HMGA.

The Central Enzyme: 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase

The key enzyme governing the fate of HMGA is 4-hydroxy-4-methyl-2-oxoglutarate pyruvate-lyase (EC 4.1.3.17), commonly known as HMG aldolase.[5] This enzyme belongs to the oxo-acid-lyase family and is central to benzoate degradation and the metabolism of C5-branched dibasic acids.[5]

Catalytic Function and Substrate Specificity

HMG aldolase catalyzes the reversible retro-aldol cleavage of HMGA into two molecules of pyruvate.[5][6]

Reaction: 4-hydroxy-4-methyl-2-oxoglutarate ⇌ 2 pyruvate

The enzyme exhibits a degree of substrate promiscuity, as it also efficiently cleaves the related molecule 4-carboxy-4-hydroxy-2-oxoadipate (CHA) into one molecule of pyruvate and one of oxaloacetate.[7][8] Studies on the enzyme from Pseudomonas putida show that substrates with a 4-carboxylate substitution, like CHA and HMGA, are strongly preferred.[3] The specificity constant (kcat/Km) for substrates lacking this group is reduced by several orders of magnitude, highlighting the importance of this moiety for substrate recognition and catalysis.[3] Interestingly, the enzyme also possesses a secondary oxaloacetate decarboxylase activity, which is a common feature of pyruvate-utilizing aldolases.[3][6][8]

| Substrate | Products | Relative kcat/Km (%) | Source Organism |

| 4-Carboxy-4-hydroxy-2-oxoadipate (CHA) | Pyruvate + Oxaloacetate | 100 | P. putida F1[3] |

| 4-Hydroxy-4-methyl-2-oxoglutarate (HMGA) | 2 Pyruvate | 58 | P. putida F1[3] |

| 4-Hydroxy-2-oxoglutarate (HOG) | Pyruvate + Glyoxylate | ~1 | P. ochraceae[8] |

| Oxaloacetate | Pyruvate + CO₂ | Activity Detected | P. putida F1[3] |

Structural Biology and Catalytic Mechanism

The crystal structure of HMG aldolase from Pseudomonas putida F1, resolved to 1.8 Å, reveals a hexameric assembly where each protomer adopts a four-layered α-β-β-α sandwich fold.[4][9] This structure is novel for an aldolase. The active site is located at the interface between two adjacent subunits and contains a crucial divalent metal ion (Mg²⁺ or Mn²⁺), which is required for activity.[4][7]

The catalytic site architecture provides clear insights into the mechanism:

-

Metal Coordination: The magnesium ion is octahedrally coordinated by the side chain of an aspartate residue (Asp-124), three water molecules, and the carboxylate and keto oxygen atoms of the pyruvate substrate.[4][9]

-

Substrate Binding: An essential arginine residue (Arg-123) forms hydrogen bonds with the carbonyl oxygen of the pyruvate molecule. Site-directed mutagenesis has confirmed that this arginine is critical for catalysis.[4][9]

The proposed mechanism involves the metal ion acting as a Lewis acid to polarize the carbonyl bond of the substrate, facilitating the nucleophilic attack that leads to C-C bond cleavage. The reaction proceeds through a pyruvate enolate transition state, which is stabilized by the active site residues.[3][6]

Physicochemical Properties

The enzyme purified from Pseudomonas species is a large complex with a molecular weight of approximately 150-160 kDa, composed of six identical subunits of about 26-27 kDa each.[7][8] The enzyme from P. putida appears to have its six polypeptide chains joined by disulfide linkages.[7] It requires Mg²⁺ or Mn²⁺ for activity, with a Km for MgCl₂ of 0.17 mM, and shows maximum activity around pH 8.0.[7] The reaction is competitively inhibited by oxaloacetate.[7]

Experimental Methodologies for Studying HMGA Metabolism

Validating and exploring the function of HMGA aldolase requires robust experimental protocols. The following sections detail established methods for enzyme purification and activity measurement.

Protocol: Purification of HMG Aldolase from Pseudomonas

This protocol is adapted from methodologies used for Pseudomonas putida and Pseudomonas ochraceae.[7][8]

Rationale: A multi-step purification is necessary to isolate the aldolase from the complex mixture of cellular proteins, achieving a high degree of purity required for biochemical characterization.

Step-by-Step Methodology:

-

Cell Culture and Lysis:

-

Grow Pseudomonas cells in a suitable medium containing an inducer for the pathway (e.g., phthalate).

-

Harvest cells in the late exponential phase by centrifugation.

-

Resuspend the cell pellet in a buffered solution (e.g., 100 mM HEPES, pH 8.0, containing 1 mM MgCl₂) and lyse the cells using sonication or a French press.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve a saturation of 40-60%.

-

Stir for 30 minutes at 4°C and then centrifuge to pellet the precipitated proteins.

-

Discard the supernatant and redissolve the pellet in a minimal volume of the lysis buffer. Dialyze extensively against the same buffer to remove ammonium sulfate.

-

-

Ion-Exchange Chromatography:

-

Load the dialyzed sample onto a DEAE-cellulose or similar anion-exchange column equilibrated with the buffer.

-

Elute the proteins using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl).

-

Collect fractions and assay for HMG aldolase activity (see Protocol 3.2). Pool the active fractions.

-

-

Gel Filtration Chromatography:

-

Concentrate the pooled active fractions.

-

Load the concentrated sample onto a gel filtration column (e.g., Bio-Gel A-1.5m or Sephacryl S-300) equilibrated with the buffer containing a low salt concentration (e.g., 0.1 M NaCl).

-

Elute the proteins and collect fractions. The aldolase should elute as a high molecular weight peak (~150-160 kDa).

-

Pool the purest, most active fractions.

-

-

Purity Assessment:

Protocol: Spectrophotometric Assay for HMG Aldolase Activity

Rationale: A continuous spectrophotometric assay provides a reliable and high-throughput method for measuring enzyme kinetics. The cleavage of HMGA produces pyruvate, which can be coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[3]

Caption: Workflow for the coupled spectrophotometric assay of HMG aldolase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 8.0.

-

Substrate: 20 mM 4-hydroxy-4-methyl-2-oxoglutarate (HMGA) in assay buffer.

-

Cofactors & Coupling Enzyme: A solution containing 4 mM NADH, 10 mM MgCl₂, and 300 units/mL of rabbit muscle L-lactate dehydrogenase (LDH) in assay buffer.

-

-

Assay Procedure:

-

In a 1 mL quartz cuvette, combine:

-

900 µL of Assay Buffer

-

50 µL of the Cofactors & Coupling Enzyme solution

-

A suitable amount of purified HMG aldolase enzyme.

-

-

Mix by inversion and incubate for 2-3 minutes at 25°C to allow the temperature to equilibrate and to consume any endogenous pyruvate in the enzyme sample.

-

Initiate the reaction by adding 50 µL of the 20 mM HMGA substrate solution (final concentration: 1.0 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance curve.

-

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.[3]

-

Activity (µmol/min/mg) = [(ΔA₃₄₀/min) / 6.22] * (1 / mg of enzyme) * 2

-

Note: The factor of 2 is included because one mole of HMGA produces two moles of pyruvate, and thus consumes two moles of NADH.

-

-

Broader Significance and Future Directions

Biotechnological and Bioremediation Applications

The metabolic pathway involving HMGA holds significant potential for bioremediation of environments contaminated with aromatic pollutants. Bacteria expressing this pathway can effectively mineralize these compounds. Furthermore, the HMG aldolase itself is a valuable biocatalyst. Its ability to perform C-C bond formation and cleavage can be harnessed for the synthesis of specialty chemicals. Engineering this enzyme or the entire pathway into robust industrial microbial chassis could enable the bioconversion of lignin-derived waste streams into valuable platform chemicals like pyruvate.

Potential for Drug Development

While not a primary virulence factor in most contexts, metabolic pathways are essential for bacterial survival and adaptation. In pathogenic bacteria that may rely on aromatic compound degradation for survival in specific niches (e.g., contaminated wounds, soil-borne pathogens), the HMG aldolase could represent a potential drug target. The development of specific inhibitors for this enzyme could disrupt a key nutrient acquisition pathway. The detailed structural information available for the P. putida enzyme provides a solid foundation for structure-based drug design to create potent and selective inhibitors.

Future Research

Despite significant progress, several areas warrant further investigation:

-

Regulatory Mechanisms: How is the expression of the genes in the protocatechuate 4,5-cleavage pathway regulated in response to the presence of aromatic compounds?

-

Enzyme Diversity: Exploring the diversity of HMG aldolases across different microbial species could reveal enzymes with novel substrate specificities or enhanced stability for industrial applications.

-

Protein Engineering: The existing structural and mechanistic knowledge can be used to engineer the HMG aldolase to accept novel substrates or to alter its catalytic properties for specific synthetic applications.

Conclusion

This compound is more than a mere metabolic curiosity; it is a key junction point linking the degradation of complex environmental aromatics to the central carbon metabolism of microorganisms. Its fate is dictated by the structurally unique and catalytically efficient HMG aldolase. A thorough understanding of this molecule, its associated enzyme, and the metabolic pathway in which it operates is crucial for advancing the fields of bioremediation, industrial biotechnology, and potentially for developing novel antimicrobial strategies.

References

-

Wang, W., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608-15. [Link]

-

Wang, W., et al. (2010). Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases. Journal of Biological Chemistry, available in PubMed Central. [Link]

-

Wikipedia contributors. (2023). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (2010). Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases. ResearchGate. [Link]

-

Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. Journal of Biological Chemistry, 247(20), 6444-9. [Link]

-

UniProt Consortium. (n.d.). Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. UniProtKB. [Link]

-

Maruyama, K. (1983). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate. Journal of Biochemistry, 93(2), 557-65. [Link]

-

Semantic Scholar. (n.d.). The enzyme 4-hydroxy-2-oxoglutarate aldolase and its role in mitochondrial metabolism. [Link]

-

Maruyama, K. (1983). Chemical modification of Pseudomonas ochraceae 4-hydroxy-4-methyl-2-oxoglutarate aldolase by diethyl pyrocarbonate. Journal of Biochemistry, 94(2), 549-56. [Link]

-

European Bioinformatics Institute (EMBL-EBI). (n.d.). This compound (CHEBI:17801). [Link]

-

Huergo, L. F., & Dixon, R. (2015). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Microbiology and Molecular Biology Reviews, 79(4), 419-35. [Link]

-

Riedel, T. J., et al. (2011). Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLOS ONE. [Link]

-

Riedel, T. J., et al. (2011). Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLOS ONE, available in PubMed Central. [Link]

-

D'Angelo, I., et al. (2015). The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids. Molecular Microbiology. [Link]

-

Knight, J., et al. (2016). 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Wikipedia contributors. (2024). Citric acid cycle. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

structure and chemical properties of 4-Hydroxy-4-methyl-2-oxoglutaric acid

An In-depth Technical Guide to 4-Hydroxy-4-methyl-2-oxoglutaric Acid: Structure, Properties, and Metabolic Significance

Introduction

This compound (HMOG), also known as 2-Hydroxy-2-methyl-4-oxopentanedioic acid, is a pivotal keto acid intermediate in microbial metabolism.[1] While structurally related to the Krebs cycle intermediate α-ketoglutarate, HMOG is primarily recognized for its role in the catabolism of aromatic compounds by various soil bacteria, such as Pseudomonas putida.[2][3] It serves as the direct substrate for the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase, which channels carbon skeletons into central metabolism by cleaving HMOG into two molecules of pyruvate.[4][5] The study of HMOG and its associated enzymatic pathways is crucial for applications in metabolic engineering, bioremediation, and understanding the diversity of microbial catabolic strategies. This guide provides a comprehensive overview of its chemical structure, properties, biological role, and analytical methodologies for researchers in drug development and life sciences.

Part 1: Molecular Structure and Physicochemical Properties

The unique structure of HMOG, featuring a quaternary hydroxylated carbon and two carboxyl groups, dictates its chemical behavior and biological function.

Chemical Structure:

-

IUPAC Name: this compound

-

Canonical SMILES: CC(CC(=O)C(=O)O)(C(=O)O)O[6]

-

Molecular Formula: C₆H₈O₆[6]

-

Molecular Weight: 176.126 g/mol [6]

The molecule contains a chiral center at the C4 position, although its stereospecificity is often dependent on the enzymatic context. It is classified as a 2-oxoacid, which is significant for its reactivity and interactions with enzymes.[2]

Physicochemical Data Summary:

The following table summarizes key quantitative data for this compound, providing essential information for experimental design and analysis.

| Property | Value | Source |

| CAS Number | 19071-44-4 | [6] |

| Appearance | White crystalline solid (typical) | [2] |

| Water Solubility | Highly soluble | [2] |

| Density | 1.579 g/cm³ | [6] |

| Boiling Point | 406.1°C at 760 mmHg | [6] |

| Flash Point | 213.6°C | [6] |

| XLogP3 | -1.3 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

Part 2: Biochemical Role and Enzymology

HMOG is a key metabolite in specialized catabolic pathways, most notably the protocatechuate 4,5-cleavage pathway found in bacteria. This pathway is essential for the degradation of lignin-derived aromatic compounds.[3]

The HMG Aldolase Reaction:

The central metabolic fate of HMOG is its reversible cleavage into two molecules of pyruvate, a reaction catalyzed by the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17), hereafter referred to as HMG aldolase.[4] This reaction provides a direct link between aromatic compound degradation and central carbon metabolism.

-

Reaction: 4-hydroxy-4-methyl-2-oxoglutarate ⇌ 2 pyruvate[4]

HMG aldolase from Pseudomonas putida has been extensively studied. It is a lyase that requires a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, for its catalytic activity.[7] Kinetic analyses have shown that oxaloacetate acts as a competitive inhibitor of the reaction.[3][7] The enzyme attacks a specific enantiomer of HMOG, highlighting the stereospecificity of the biological process.[7]

The following diagram illustrates the pivotal role of HMG aldolase in converting HMOG into pyruvate, a key entry point into the TCA cycle and gluconeogenesis.

Caption: Metabolic cleavage of HMOG by HMG aldolase.

Part 3: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of HMOG is vital for producing analytical standards and exploring its chemical biology.

Synthesis Approaches:

-

Biochemical Synthesis: HMOG can be produced through microbial fermentation. Strains of Pseudomonas putida, for example, can convert substrates like pyruvate into HMOG as part of their native metabolic pathways.[2] This method offers a route to stereospecific synthesis.

-

Chemical Synthesis: The first preparation of HMOG was reported over a century ago.[8] Modern approaches typically involve aldol condensation reactions using suitable precursors under controlled pH and temperature conditions.[2]

Chemical Reactivity:

HMOG is the precursor to the pyruvate aldol-condensation product, 2-methyl-4-oxopent-2-enedioic acid (OMPD).[9] In solution, HMOG can form an intramolecular lactone known as zymonic acid, which has been identified as the direct precursor to OMPD.[8][9] This reactivity is important to consider during its analysis and storage, as pH and temperature can influence its stability and conversion to related products.

Part 4: Analytical Methodologies

Accurate quantification of HMOG in biological matrices is essential for studying its metabolic flux and the activity of related enzymes. While a single, universally adopted protocol is not established, methodologies based on liquid chromatography-mass spectrometry (LC-MS) for similar polar keto acids provide a robust framework.

Experimental Protocol: Quantification of HMOG in Bacterial Supernatant by LC-MS/MS

This protocol provides a self-validating workflow for the relative or absolute quantification of HMOG. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy by correcting for matrix effects and variations in sample processing and instrument response.

1. Rationale and Experimental Design: This method is designed for high sensitivity and selectivity. Reversed-phase chromatography is often challenging for highly polar analytes like HMOG. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column is recommended. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition.

2. Reagents and Materials:

-

HMOG analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-HMOG, if available; otherwise, a structurally similar labeled keto acid)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

0.22 µm syringe filters

3. Step-by-Step Methodology:

-

Step 1: Sample Collection and Preparation

-

Collect bacterial culture supernatant by centrifuging the culture at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To 100 µL of supernatant, add 400 µL of cold ( -20°C) acetonitrile containing the internal standard at a known concentration. This step serves to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microfuge tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

-

-

Step 2: LC-MS/MS Analysis

-

Liquid Chromatography (example using a HILIC column):

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Negative Ion Mode ESI):

-

Perform direct infusion of the HMOG standard to determine the optimal precursor ion (likely [M-H]⁻ at m/z 175.02) and fragment ions for Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions:

-

HMOG: 175.0 -> [fragment 1], 175.0 -> [fragment 2]

-

Internal Standard: [Precursor] -> [Product]

-

-

Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity.

-

-

-

Step 3: Data Analysis and Validation

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Construct a calibration curve using standards prepared in a matrix mimicking the sample (e.g., sterile culture medium) and plot the peak area ratio against concentration.

-

Quantify HMOG in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Validate the method by assessing linearity, accuracy, precision, and limit of detection (LOD) according to standard bioanalytical guidelines.

-

This workflow provides a reliable system for HMOG measurement, where the internal standard and calibration curve serve as self-validating components for trustworthy results.

Conclusion

This compound is a chemically intriguing and biologically significant molecule. As an intermediate in microbial catabolism, it represents a key node connecting complex environmental substrates to central metabolic pathways. A thorough understanding of its structure, properties, and the enzymology of its conversion to pyruvate provides valuable insights for researchers in microbiology and biotechnology. The analytical frameworks detailed here offer a clear path for scientists to accurately measure and study this compound, paving the way for future discoveries in metabolic engineering and synthetic biology.

References

-

LookChem. This compound. [Link]

-

Wikipedia. 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]

-

Wang, W., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608-15. [Link]

-

Heger, D., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

-

Heger, D., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 5(25), 15063–15068. [Link]

-

Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. Journal of Biological Chemistry, 247(20), 6444-9. [Link]

-

UniProt. Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. [Link]

-

Pharmaffiliates. 2-Hydroxy-2-methyl-4-oxopentanedioic Acid. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy this compound (EVT-1537657) [evitachem.com]

- 3. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nasa.gov [nasa.gov]

- 9. chemrxiv.org [chemrxiv.org]

The Natural Occurrence and Metabolic Impact of 4-Hydroxy-4-methyl-2-oxoglutaric Acid (HMOG)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

4-Hydroxy-4-methyl-2-oxoglutaric acid (HMOG) , historically referred to as Parapyruvate , is a critical yet often overlooked metabolic intermediate.[1] While it serves a canonical role in the bacterial catabolism of aromatic compounds (lignin, protocatechuate), its significance in drug development has surged due to its identification as a potent, naturally occurring inhibitor of the Tricarboxylic Acid (TCA) cycle.

Structurally, HMOG is the aldol dimerization product of two pyruvate molecules. In aqueous solution, it exists in dynamic equilibrium with its lactone form, zymonic acid . This duality often complicates analytical detection and has profound implications for supplement purity and metabolic engineering.

| Feature | Technical Detail |

| IUPAC Name | 2-Hydroxy-2-methyl-4-oxopentanedioic acid |

| Common Synonyms | Parapyruvate, |

| CAS Number | 19013-64-0 (Acid form) |

| Molecular Formula | |

| Key Enzyme | 4-Hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.[2][3][4][5]17) |

| Primary Biological Role | Intermediate in meta-cleavage of aromatics (Protocatechuate 4,5-pathway) |

| Toxicological Role | Competitive inhibitor of |

Natural Occurrence & Biosynthetic Pathways

HMOG does not occur ubiquitously in mammalian tissue as a primary metabolite but arises through two distinct mechanisms: regulated bacterial catabolism and spontaneous chemical condensation.

A. Bacterial Aromatic Catabolism (The Regulated Source)

In soil bacteria, particularly Pseudomonas, Sphingomonas, and Comamonas species, HMOG is a transient intermediate in the degradation of lignin-derived aromatics. It allows these organisms to funnel complex ring structures into the central carbon metabolism (Krebs cycle).

The Pathway:

-

Protocatechuate is cleaved by protocatechuate 4,5-dioxygenase.

-

The ring-opening product is processed to 4-Carboxy-4-hydroxy-2-oxoadipate (CHA) .[3]

-

CHA is cleaved to Oxaloacetate and Pyruvate .

-

Alternatively, in specific sub-pathways, HMOG is formed and then cleaved by HMOG Aldolase into two molecules of Pyruvate .[4]

B. Spontaneous Formation (The "Parapyruvate" Trap)

In biological fluids or pharmaceutical preparations containing high concentrations of pyruvate (e.g., calcium pyruvate supplements), HMOG forms spontaneously via an aldol-like condensation, especially at neutral to alkaline pH. This "impurity" is biologically active and toxic.

Visualizing the Pathway: The following diagram illustrates the bacterial metabolic context of HMOG and its cleavage into pyruvate.

Caption: The metabolic funneling of aromatic compounds into the TCA cycle via HMOG. The enzyme HMOG Aldolase (EC 4.1.3.17) is the gatekeeper converting the toxic intermediate HMOG into usable Pyruvate.

Physiological Mechanisms & Drug Development Implications

For drug developers, HMOG is less of a target and more of a metabolic disruptor . Its structural similarity to

Mechanism of Toxicity: The KGDHC Blockade

HMOG acts as a competitive inhibitor of the

-

Molecular Mimicry: HMOG possesses the

-keto acid moiety required for binding to the E1 subunit of KGDHC. -

Stalled Metabolism: Unlike

-KG, HMOG cannot be oxidatively decarboxylated efficiently by the complex. -

Consequences:

-

Energy Failure: Reduction in NADH production and ATP synthesis.

-

Neurotoxicity: KGDHC inhibition is linked to neurodegenerative states (Alzheimer’s, Parkinson’s).[6] HMOG accumulation induces oxidative stress and senescence in neuronal cells.

-

Implication for Formulations: Researchers developing pyruvate-based therapeutics (for obesity or ischemia) must rigorously quantify HMOG impurities. "Parapyruvate" contamination in supplements has been directly linked to adverse gastrointestinal and neurological effects in animal models.

Experimental Protocols

The following protocols are designed for the isolation, synthesis, and enzymatic validation of HMOG.

Protocol A: Enzymatic Synthesis of HMOG

Rationale: Chemical synthesis often yields a racemic mixture and high amounts of the lactone (zymonic acid). Enzymatic synthesis using EC 4.1.3.17 favors the biologically relevant isomer.

Reagents:

-

Sodium Pyruvate (100 mM)

- (2 mM)

-

Phosphate Buffer (50 mM, pH 8.0)

-

Purified HMOG Aldolase (Recombinant from P. putida F1)

Step-by-Step Workflow:

-

Reaction Setup: Dissolve sodium pyruvate in phosphate buffer containing

. -

Initiation: Add HMOG Aldolase (0.1 U/mL final concentration).

-

Equilibrium Shift: The reaction naturally favors cleavage (Pyruvate formation). To drive synthesis (reverse reaction), use high concentrations of pyruvate (200 mM+) and incubate at

for 12-24 hours. -

Stabilization: Acidify to pH 3.0 with HCl to stabilize the product (note: this may promote lactonization to zymonic acid).

-

Purification: Anion exchange chromatography (DEAE-Sepharose), eluting with a linear gradient of NaCl (0–0.5 M).

Protocol B: Analytical Detection (HPLC)

Rationale: HMOG is unstable and cyclizes. Standard C18 methods often fail to separate it from pyruvate effectively.

System: HPLC with UV/Vis or Refractive Index (RI) detector.

Column: Aminex HPX-87H (Bio-Rad) or equivalent organic acid column.

Mobile Phase: 5 mM

| Compound | Approx.[1][2][4][7][8][9][10][11][12][13][14] Retention Time (min) |

| Oxaloacetate | 9.5 |

| HMOG (Open chain) | 11.2 |

| Pyruvate | 13.0 |

| Zymonic Acid (Lactone) | 15.5 |

Note: Retention times vary by system. Always run a standard curve.

Protocol C: KGDHC Inhibition Assay

Rationale: To verify the biological activity of an HMOG sample.

-

Prepare Mitochondrial Lysate: Isolate mitochondria from rat liver or use purified porcine heart KGDHC (Sigma).

-

Assay Buffer: 50 mM MOPS (pH 7.4), 2 mM

, 0.5 mM CoA, 1 mM Thiamine Pyrophosphate, 2 mM -

Substrate: 1 mM

-Ketoglutarate. -

Inhibitor: Add HMOG at varying concentrations (0.1 mM – 10 mM).

-

Measurement: Monitor NADH production via absorbance at 340 nm over 5 minutes.

-

Analysis: Plot Lineweaver-Burk plots to confirm competitive inhibition (

unchanged,

References

-

Maruyama, K. (1983).[2] Purification and properties of 2-pyrone-4,6-dicarboxylate hydrolase. Journal of Biochemistry, 93(2), 557–565. Link

-

Tack, B. F., Chapman, P. J., & Dagley, S. (1972).[2] Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. Journal of Biological Chemistry, 247(20), 6444–6449. Link

-

Wang, Y., et al. (2018).[12] Parapyruvate, an Impurity in Pyruvate Supplements, Induces Senescence in Human Fibroblastic Hs68 Cells via Inhibition of the

-Ketoglutarate Dehydrogenase Complex.[12] Journal of Agricultural and Food Chemistry, 66(28), 7504-7513.[12] Link -

Reros-Solis, G., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century.[1] ACS Omega, 5(25), 15424–15433. Link

-

Nogales, J., et al. (2017). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 163(11), 1655-1666. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Substrate [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Parapyruvate Induces Neurodegeneration in C57BL/6JNarl Mice via Inhibition of the α-Ketoglutarate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]

- 9. Control of the citric acid cycle by glyoxylate: Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Showing Compound 4-Hydroxy-2-oxoglutaric acid (FDB022830) - FooDB [foodb.ca]

- 11. Control of the citric acid cycle by glyoxylate. The mechanism of inhibition of oxoglutarate dehydrogenase, isocitrate dehydrogenase and aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parapyruvate, an Impurity in Pyruvate Supplements, Induces Senescence in Human Fibroblastic Hs68 Cells via Inhibition of the α-Ketoglutarate Dehydrogenase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Hydroxy-4-Methyl-2-Oxoglutarate Aldolase (EC 4.1.3.17)

[1]

Executive Summary

This technical guide provides an in-depth analysis of 4-hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase (EC 4.1.3.17), a critical Class II (metal-dependent) enzyme in the bacterial degradation of lignin-derived aromatic compounds. Unlike the more commonly known HMG-CoA lyase involved in human ketogenesis, this bacterial enzyme catalyzes the retro-aldol cleavage of HMG into two molecules of pyruvate, bridging the gap between aromatic catabolism and the TCA cycle.

Key Technical Differentiators:

-

Unique Fold: Adopts a rare

sandwich structure (resembling the RraA inhibitor) rather than the canonical TIM barrel found in many aldolases. -

Phosphate Activation: Exhibits a distinct >10-fold allosteric activation by inorganic phosphate (

), a feature unique among Class II aldolases.[1] -

Dual Substrate Specificity: Efficiently processes both HMG and 4-carboxy-4-hydroxy-2-oxoadipate (CHA).

Biological Context & Metabolic Role[1]

HMG aldolase is the terminal enzyme in the protocatechuate 4,5-cleavage pathway and the gallate degradation pathway .[1][2] These pathways are essential for soil bacteria (e.g., Pseudomonas putida, Sphingomonas paucimobilis) to utilize lignin-derived aromatics as carbon sources.

Metabolic Pathway

The enzyme acts downstream of ring-cleavage dioxygenases. It processes the linearized 6-carbon intermediate (HMG) into central metabolites.

Figure 1: The Protocatechuate 4,5-cleavage pathway showing the conversion of aromatic precursors to pyruvate via HMG aldolase.

Structural Biology & Active Site Architecture

The structural basis for HMG aldolase function has been elucidated through X-ray crystallography (e.g., PDB ID: 3NOJ from Pseudomonas putida F1).[2]

Quaternary Structure

-

Assembly: Hexameric assembly (trimer of dimers).

-

Fold: The monomer consists of a four-layered

sandwich.[3] This architecture creates the active site at the interface between two subunits, necessitating the oligomeric state for catalysis.

Active Site Coordination

The active site is designed to stabilize the enolate intermediate via a divalent metal cation (

| Residue | Function | Mechanism of Action |

| Asp-124 | Metal Ligation | Directly coordinates the |

| Asp-102 | Water Positioning | Coordinates water molecules that complete the metal's octahedral geometry. |

| Glu-199 | Water Positioning | Acts in concert with Asp-102 to stabilize the hydration shell. |

| Arg-123 | Substrate Binding | Forms a critical hydrogen bond with the C2-carbonyl oxygen of the substrate, polarizing it for nucleophilic attack/cleavage. |

Catalytic Mechanism[4][5][6][7]

HMG aldolase follows a Class II aldolase mechanism , utilizing a metal ion as a Lewis acid rather than a Schiff base (Class I).[4]

Reaction Stoichiometry

1Mechanistic Steps[4][5][6][7][8][9]

-

Substrate Binding: The C2-keto group and C1-carboxylate of HMG bind bidentately to the

ion. -

Deprotonation: A general base (likely a water molecule activated by the enzyme network) abstracts the proton from the C4-hydroxyl group.

-

Retro-Aldol Cleavage: The C3-C4 bond cleaves. The electrons collapse to form an enolate on the C2-C3 fragment (pyruvate enolate), which is stabilized by the

and Arg-123. -

Product Release: The first pyruvate (from the C4-C6 fragment) leaves. The enzyme-bound enolate is protonated at C3 to form the second pyruvate molecule.

Figure 2: Catalytic cycle of HMG aldolase. The reaction is reversible, allowing for stereoselective C-C bond formation in biocatalytic applications.

Experimental Characterization Guide

Purification Protocol

Objective: Isolate recombinant HMG aldolase (e.g., proA gene product) from E. coli.

-

Lysis: Resuspend cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole). Add lysozyme and protease inhibitors. Sonicate on ice.

-

Clarification: Centrifuge at 15,000

for 30 min at 4°C. -

Affinity Chromatography (Ni-NTA):

-

Load supernatant onto equilibrated Ni-NTA column.

-

Wash with 20 column volumes of Lysis Buffer + 20 mM Imidazole.

-

Elution: Gradient elution with 50–250 mM Imidazole.

-

-

Polishing (Size Exclusion): Run on Superdex 200 to isolate the hexameric fraction (~150 kDa) from aggregates.

-

Storage: Buffer exchange into 20 mM HEPES (pH 8.0), 100 mM NaCl, 1 mM

, 10% Glycerol. Flash freeze in liquid nitrogen.-

Critical: Always maintain >0.5 mM

or

-

Activity Assay (Coupled LDH System)

Principle: HMG aldolase cleaves HMG to pyruvate. Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to

Reagents:

-

Buffer: 50 mM HEPES, pH 8.0 (Avoid phosphate buffer if determining baseline kinetics, as it activates the enzyme).

-

Cofactor: 1 mM

. -

Coupling Enzyme: 5 Units/mL LDH (Rabbit Muscle).

-

NADH: 0.2 mM.

-

Substrate: 0.1 – 5 mM HMG (racemic or enzymatically prepared).

Procedure:

-

Equilibrate buffer, metal, NADH, and LDH at 25°C.

-

Add HMG aldolase (approx. 10–50 nM final concentration).

-

Initiate reaction with HMG substrate.

-

Monitor

for 2–5 minutes. -

Calculation: Activity (U/mL) =

. Note: Stoichiometry is 2 NADH oxidized per 1 HMG cleaved.

Expert Insight - Phosphate Activation:

To test for phosphate activation, repeat the assay in the presence of 1–10 mM Sodium Phosphate. Expect a

Biocatalytic Potential[7]

HMG aldolase is highly valued in drug development for its ability to catalyze stereoselective C-C bond formation .

-

Chiral Synthesis: In the synthetic (reverse) direction, it can couple pyruvate with various aldehydes to generate chiral 4-hydroxy-2-keto acids.

-

Substrate Promiscuity: While specific for pyruvate as the nucleophile, the enzyme accepts a range of electrophilic aldehydes (e.g., formaldehyde, acetaldehyde, benzaldehyde derivatives), making it a versatile tool for synthesizing statin side-chain precursors or other chiral synthons.

References

-

Wang, W., et al. (2010). "Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase."[5] Journal of Biological Chemistry, 285(47), 36608-36615.[3]

-

Mazurkewich, S., & Seah, S. Y. (2016). "Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1."[1] PLOS ONE, 11(10), e0164556.[1]

-

Tack, B. F., et al. (1972). "Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase."[6] Journal of Biological Chemistry, 247(20), 6444-6449.[6]

-

RCSB Protein Data Bank. "Structure 3NOJ: HMG/CHA aldolase from Pseudomonas putida."

Sources

- 1. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of 4-Hydroxy-4-methyl-2-oxoglutaric acid

The Biological Significance of 4-Hydroxy-4-methyl-2-oxoglutaric Acid (HMOG)

Executive Summary: The Metabolic Dichotomy

This compound (HMOG), frequently referred to in older literature as Parapyruvate or

However, to the mammalian toxicologist and drug developer, HMOG is a potent metabolic inhibitor . Formed spontaneously via the aldol condensation of pyruvate, it acts as a structural mimic of

This guide analyzes HMOG through these opposing lenses, providing actionable protocols for its enzymatic characterization and mass-spectrometric quantification.[2]

Chemical Identity & Structural Dynamics

HMOG is not a static molecule; it exists in a dynamic equilibrium that complicates its analysis.

| Property | Specification |

| IUPAC Name | 2-Hydroxy-2-methyl-4-oxopentanedioic acid |

| Common Synonyms | Parapyruvate; HMKG; HMG; Zymonic acid (lactone form) |

| CAS Number | 19071-44-4 |

| Molecular Formula | C₆H₈O₆ (MW: 176.12 Da) |

| Stability | Spontaneously forms from pyruvate in solution at neutral/alkaline pH. |

| Isomerism | Exists as an open-chain keto-acid and a cyclic lactone (Zymonic acid ). |

Critical Insight for Researchers: In aqueous solutions, particularly stored pyruvate standards, HMOG forms spontaneously. High-throughput screening (HTS) campaigns using pyruvate-rich media must account for HMOG accumulation, which can yield false positives in mitochondrial toxicity assays.

Bacterial Metabolism: The Lignin Valorization Pathway

In the context of metabolic engineering and bioremediation, HMOG is the gateway to converting recalcitrant aromatics into central carbon metabolites.[3]

The Protocatechuate 4,5-Cleavage Pathway

Lignin degradation generates Protocatechuate (PCA).[4] While the 3,4-cleavage (ortho) pathway is common, the 4,5-cleavage (meta) pathway is essential for specific bacterial strains (P. putida F1) to utilize PCA.

Mechanism:

-

Ring Fission: PCA is cleaved by PCA 4,5-dioxygenase to yield 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS).

-

Decarboxylation/Isomerization: CHMS is processed to 4-Oxalomesaconate .

-

Hydration: 4-Oxalomesaconate hydratase converts it to HMOG .

-

Aldol Cleavage: HMOG Aldolase splits HMOG into 2 molecules of Pyruvate .[3]

Figure 1: The bacterial catabolism of Protocatechuate via the 4,5-cleavage pathway, highlighting HMOG as the final checkpoint before central metabolism entry.

Enzymology: HMOG Aldolase (EC 4.1.3.17)[3][5]

-

Cofactor: Requires Mg²⁺ or Mn²⁺ for activity.

-

Unique Feature: Unlike typical Class II aldolases, the P. putida enzyme is allosterically activated by inorganic phosphate , which increases

by >10-fold.[3][4] This suggests a regulatory link where energy status (high Pi) accelerates carbon assimilation.

Mammalian Toxicology: Mitochondrial Inhibition

In mammalian systems, HMOG (Parapyruvate) is not a fuel but a "wrench in the gears" of the TCA cycle.

Mechanism of Action: KGDHC Inhibition

The

-

Similarity: Both possess a C2-keto group and terminal carboxylates.

-

Difference: HMOG has a C4-methyl/hydroxyl substitution.[1][4][6][7][8]

-

Inhibition: HMOG binds the E1 subunit of KGDHC but cannot undergo oxidative decarboxylation. This competitive inhibition halts the flux from

-KG to Succinyl-CoA.[1]

Pathological Implications:

-

Senescence: Accumulation of HMOG in fibroblasts correlates with reduced mitochondrial respiration and senescence markers.

-

Neurodegeneration: Reduced KGDHC activity is a hallmark of Alzheimer’s disease.[1] HMOG accumulation (potentially from dysregulated pyruvate metabolism) exacerbates this deficit.

Figure 2: The inhibitory mechanism of HMOG on the mammalian TCA cycle. Spontaneous formation from pyruvate leads to competitive inhibition of KGDHC.

Experimental Protocols

Protocol A: Enzymatic Assay for HMOG Aldolase Activity

Use this to characterize bacterial lysates or purified recombinant enzymes.

Principle: The cleavage of HMOG yields Pyruvate.[3][5][9] This is coupled to Lactate Dehydrogenase (LDH) , which reduces Pyruvate to Lactate, oxidizing NADH to NAD⁺. The rate of NADH depletion (340 nm) is proportional to HMOG cleavage.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂.

-

Substrate: 2 mM HMOG (prepared fresh from dipotassium salt).

-

Coupling System: 0.2 mM NADH, 5 U/mL LDH (rabbit muscle).

Workflow:

-

Blanking: Add Buffer, NADH, and LDH to a quartz cuvette. Monitor

to establish a baseline (background NADH oxidation). -

Substrate Addition: Add HMOG. Monitor for 60 seconds to ensure no spontaneous degradation.

-

Initiation: Add 10–50 µL of enzyme sample. Mix by inversion.

-

Measurement: Record

for 3–5 minutes. -

Calculation:

(Note:

Protocol B: LC-MS/MS Quantification in Biological Fluids

Use this for serum, urine, or cell culture media analysis.

Challenge: HMOG is highly polar and thermally unstable (avoid GC-MS unless derivatized). Solution: Derivatization with 3-Nitrophenylhydrazine (3-NPH) targets the ketone/carboxylic groups, improving retention on C18 columns.

Methodology:

-

Sample Prep: Mix 50 µL serum with 200 µL Methanol (cold) to precipitate proteins. Centrifuge (15,000 x g, 10 min).

-

Derivatization:

-

Mix 50 µL supernatant with 25 µL 200 mM 3-NPH (in 50% MeOH) and 25 µL 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Incubate at 30°C for 30 minutes.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Shim-pack Sceptor HD-C18).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

-

MS Parameters (MRM Mode):

-

Ionization: ESI Negative.

-

Transition: Optimize for the 3-NPH derivative parent ion (M-H)⁻

fragment ions specific to the nitrophenylhydrazine moiety.

-

References

-

Wang, Y., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase. Journal of Biological Chemistry.[6][10] Link

-

Mazurkewich, S., & Seah, S. Y. (2016).[4] Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate Aldolase from Pseudomonas putida F1.[4] PLOS ONE.[4] Link

-

Bunik, V. I., et al. (2016). Inhibition of alpha-ketoglutarate dehydrogenase by parapyruvate: Implications for mitochondrial dysfunction and aging.[1] Aging Cell. Link

-

Sigma-Aldrich. (n.d.). Parapyruvate dipotassium salt - Product Specification.Link

-

Kiyota, E., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS. Molecules.[1][2][3][4][5][6][11][12][13][14] Link

Sources

- 1. Parapyruvate dipotassium, 19071-44-4, High-Purity, SMB00908, Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Substrate [benchchem.com]

- 4. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]

- 5. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 11. Substrate selectivity and biochemical properties of 4-hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. A searchable metadata network graph for microbiome metabolomics | bioRxiv [biorxiv.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 4-hydroxy-4-methyl-2-oxoglutarate Aldolase

Introduction: Unveiling the Activity of a Key Metabolic Aldolase

4-hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase (EC 4.1.3.17) is a crucial enzyme in the metabolic pathways of various microorganisms, particularly in the degradation of aromatic compounds.[1] This Class II, divalent metal-dependent enzyme catalyzes the reversible cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate.[1][2] This reaction serves as a vital link between the catabolism of complex organic molecules and central metabolism, funneling carbon into the tricarboxylic acid (TCA) cycle.[1]

The development of a robust and reliable enzymatic assay for HMG aldolase is paramount for a variety of research and development applications. These include fundamental enzymology studies to elucidate its catalytic mechanism, screening for novel inhibitors for potential antimicrobial drug development, and in the field of synthetic biology for the engineering of novel metabolic pathways.

This comprehensive guide provides a detailed, field-proven protocol for a continuous spectrophotometric assay for HMG aldolase. The methodology is built upon a coupled enzyme system, ensuring high sensitivity and real-time monitoring of enzymatic activity. The principles behind each step are thoroughly explained to empower researchers to not only execute the protocol but also to adapt and troubleshoot it for their specific experimental needs.

Principle of the Assay: A Coupled-Enzyme Approach to Quantifying HMG Aldolase Activity

Direct measurement of the HMG aldolase reaction can be challenging as neither the substrate (HMG) nor the product (pyruvate) possesses a distinct spectrophotometric signature. To overcome this, a coupled enzyme assay is employed, linking the production of pyruvate to a readily measurable event.

In this system, the pyruvate generated by HMG aldolase is immediately utilized by a second, "coupling" enzyme, L-lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, a reaction that concurrently oxidizes β-nicotinamide adenine dinucleotide (NADH) to NAD+. The depletion of NADH is monitored by the decrease in absorbance at 340 nm. Under conditions where HMG aldolase is the rate-limiting enzyme, the rate of NADH oxidation is directly proportional to the rate of pyruvate formation, and thus to the activity of HMG aldolase.

The enzymatic reactions are as follows:

-

HMG Aldolase Reaction: 4-hydroxy-4-methyl-2-oxoglutarate → 2 Pyruvate

-

Coupling Reaction (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

This continuous assay format offers significant advantages over endpoint assays, including the ability to measure initial reaction velocities, which are crucial for accurate kinetic analysis, and the ease of high-throughput screening.

Visualizing the Assay Workflow

Caption: Figure 1. Coupled enzyme assay workflow for HMG aldolase.

Materials and Reagents

Table 1: Reagent and Equipment List

| Reagent/Equipment | Supplier | Catalog Number | Notes |

| 4-hydroxy-4-methyl-2-oxoglutarate (HMG) | Various | e.g., 19071-44-4 | Purity should be ≥95%. May require synthesis if not commercially available.[3] |

| L-Lactate Dehydrogenase (LDH) from Rabbit Muscle | Sigma-Aldrich | L2500 | Suspension in ammonium sulfate. |

| β-Nicotinamide adenine dinucleotide (NADH) | Sigma-Aldrich | N8129 | Disodium salt. Prepare fresh daily. |

| Magnesium Chloride (MgCl₂) | Fisher Scientific | BP214 | Anhydrous or hexahydrate. |

| HEPES | Sigma-Aldrich | H3375 | Free acid. |

| Purified HMG Aldolase | In-house preparation or commercial | N/A | The concentration should be determined (e.g., by Bradford assay). |

| UV-Vis Spectrophotometer | e.g., Agilent, Thermo Fisher | N/A | Capable of kinetic measurements at 340 nm with temperature control. |

| 96-well UV-transparent microplates | Corning | 3635 | For high-throughput applications. |

| Pipettes and tips | N/A | N/A | Calibrated. |

Protocols

Protocol 1: Preparation of Reagents and Buffers

1.1 Assay Buffer (100 mM HEPES, 1 mM MgCl₂, pH 8.0)

-

Rationale: HMG aldolase from Pseudomonas species exhibits optimal activity at a pH of approximately 8.0.[4][5] HEPES is a suitable buffer for this pH range. HMG aldolase is a divalent metal-dependent enzyme, with Mg²⁺ being a required cofactor for its activity.[6][7]

-

Procedure:

-

Dissolve 2.38 g of HEPES free acid in 80 mL of deionized water.

-

Add 100 µL of a 1 M MgCl₂ stock solution.

-

Adjust the pH to 8.0 with 5 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Filter sterilize and store at 4°C.

-

1.2 HMG Substrate Stock Solution (100 mM)

-

Rationale: A concentrated stock solution allows for flexibility in the final assay concentration.

-

Procedure:

-

Accurately weigh 17.6 mg of HMG (MW: 176.12 g/mol )[8].

-

Dissolve in 1 mL of Assay Buffer.

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

1.3 NADH Stock Solution (10 mM)

-

Rationale: NADH is light-sensitive and should be prepared fresh. A 10 mM stock is convenient for preparing the final reaction mixture.

-

Procedure:

-

Dissolve 7.1 mg of NADH in 1 mL of Assay Buffer.

-

Protect from light by wrapping the tube in aluminum foil.

-

Prepare fresh daily and keep on ice.

-

1.4 LDH Stock Solution (1000 units/mL)

-

Rationale: The concentration of LDH should be in excess to ensure that the HMG aldolase reaction is the rate-limiting step.

-

Procedure:

-

Gently resuspend the LDH suspension from the supplier.

-

Dilute to 1000 units/mL in Assay Buffer.

-

Store at 4°C.

-

Protocol 2: HMG Aldolase Activity Assay

2.1 Assay Setup

-

Rationale: It is critical to include appropriate controls to account for any background reactions. The "No Enzyme Control" accounts for non-enzymatic degradation of HMG or NADH. The "No Substrate Control" accounts for any NADH oxidase activity in the enzyme preparation.

-

Procedure:

-